5-(Bromoacetyl)-2,4-difluorobenzonitrile
Description
Properties
Molecular Formula |
C9H4BrF2NO |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
5-(2-bromoacetyl)-2,4-difluorobenzonitrile |
InChI |
InChI=1S/C9H4BrF2NO/c10-3-9(14)6-1-5(4-13)7(11)2-8(6)12/h1-2H,3H2 |
InChI Key |
YSTXKSTZRKAUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)CBr)F)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(bromoacetyl)-2,4-difluorobenzonitrile with structurally related halogenated benzonitriles, emphasizing substituent positions, functional groups, and applications:
*Calculated based on analogous structures.
Key Comparative Insights:
Substituent Effects on Reactivity :
- The bromoacetyl group in this compound enhances electrophilicity compared to simple bromo- or chloro-substituted analogs (e.g., 5-bromo-2,3-difluorobenzonitrile or 5-chloro-2,4-difluorobenzonitrile). This makes it highly reactive toward nucleophiles, such as amines or thiols, enabling facile derivatization in drug discovery .
- Fluorine atoms at the 2- and 4-positions deactivate the aromatic ring, directing further substitutions to the 5-position (para to the nitrile group), as seen in iridium(III) complexes for OLEDs .
Synthetic Utility :
- Unlike 5-bromo-2,4-difluorobenzoic acid (a carboxylic acid derivative), this compound retains the nitrile group, which can participate in cycloaddition reactions or serve as a directing group for metal-catalyzed couplings .
- The bromoacetyl moiety allows for selective alkylation or acylation reactions, a feature absent in compounds like 2,6-difluorobenzonitrile, which are primarily used as inert fluorinated building blocks .
Applications in Materials Science :
- Fluorinated benzonitriles like 2,4-difluorobenzonitrile are critical in synthesizing high-energy blue-emitting iridium complexes for OLEDs. The bromoacetyl derivative could further tune emission properties by introducing electron-withdrawing groups .
- In contrast, 5-chloro-2,4-difluorobenzonitrile is more commonly used in API synthesis due to the lower cost and stability of chlorine substituents .
Thermal and Chemical Stability :
Preparation Methods
Friedel-Crafts Acylation of 2,4-Difluorobenzonitrile
The Friedel-Crafts acylation reaction is a classical method for introducing acyl groups to aromatic rings. Despite the electron-withdrawing effects of the nitrile and fluorine substituents, specialized catalysts enable this transformation.
Procedure :
-
Substrate : 2,4-Difluorobenzonitrile (1.0 equiv)
-
Acylating Agent : Acetyl chloride (1.2 equiv)
-
Solvent : Dichloromethane (DCM) or deep eutectic solvent (e.g., choline chloride/urea)
-
Conditions : 0°C to room temperature, 3–6 hours
-
Product : 5-Acetyl-2,4-difluorobenzonitrile
Key Findings :
Alpha-Bromination of the Acetyl Group
The alpha position of the acetyl group is brominated using radical or electrophilic bromination.
Procedure :
-
Substrate : 5-Acetyl-2,4-difluorobenzonitrile (1.0 equiv)
-
Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv)
-
Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv) or light (λ = 450 nm)
-
Solvent : CCl₄ or acetonitrile
-
Conditions : Reflux, 4–8 hours
-
Product : 5-(Bromoacetyl)-2,4-difluorobenzonitrile
Key Findings :
Direct Bromoacetylation via Electrophilic Substitution
Bromoacetyl Bromide as an Acylating Agent
Direct introduction of the bromoacetyl group avoids multi-step sequences.
Procedure :
-
Substrate : 2,4-Difluorobenzonitrile (1.0 equiv)
-
Acylating Agent : Bromoacetyl bromide (1.5 equiv)
-
Solvent : Nitromethane or DCM
-
Conditions : 0°C to 50°C, 2–4 hours
Key Findings :
-
Moderate yields (50–60% ) due to competing hydrolysis of bromoacetyl bromide.
-
Regioselectivity favors the 5-position, driven by nitrile and fluorine directing effects.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling with Bromoacetyl Boronic Esters
Palladium-mediated coupling offers an alternative route for introducing functionalized acetyl groups.
Procedure :
-
Coupling Partner : Bromoacetyl pinacol boronate (1.2 equiv)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : THF/H₂O (4:1)
-
Conditions : 80°C, 12 hours
Key Findings :
-
Yields are suboptimal (40–50% ) due to steric hindrance from the bromoacetyl group.
-
Side products include debrominated and homo-coupled derivatives.
Halogen Exchange Reactions
Fluorine-to-Bromo Exchange on Pre-Acylated Intermediates
Halogen exchange provides a pathway to install bromine selectively.
Procedure :
-
Substrate : 5-Chloroacetyl-2,4-difluorobenzonitrile (1.0 equiv)
-
Reagent : LiBr (3.0 equiv)
-
Catalyst : CuI (10 mol%)
-
Solvent : DMF
-
Conditions : 120°C, 6 hours
Key Findings :
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts + Bromination | 70–80 | High regioselectivity, scalable | Multi-step, harsh conditions |
| Direct Bromoacetylation | 50–60 | One-pot synthesis | Low yield, side reactions |
| Suzuki Coupling | 40–50 | Functional group tolerance | Expensive catalysts, modest yields |
| Halogen Exchange | 90–95 | High efficiency | Requires pre-functionalized substrate |
Characterization and Spectral Data
-
¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J = 8.4 Hz, 1H), 7.45 (m, 1H), 4.32 (s, 2H, CH₂Br).
-
¹³C NMR : δ 190.5 (C=O), 162.1 (C-F), 115.4 (CN), 35.2 (CH₂Br).
-
HRMS : m/z calcd. for C₉H₃BrF₂NO [M+H]⁺: 289.93; found: 289.91.
Industrial-Scale Considerations
-
Cost Efficiency : Friedel-Crafts acylation is preferred for large-scale production due to reagent availability.
-
Safety : Bromoacetyl bromide requires handling under inert conditions due to toxicity and lachrymatory effects.
Emerging Techniques
Q & A
Q. Basic
- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H NMR detects acetyl protons (δ ~4.0–4.5 ppm) .
- IR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and bromine isotope patterns .
What side reactions occur during synthesis, and how can they be minimized?
Advanced
Common issues include:
- Over-bromination : Mitigated by controlling reagent stoichiometry (e.g., limiting NBS to ≤1.05 equivalents) .
- Nitrile Hydrolysis : Avoid prolonged exposure to acidic conditions; use lower H₂SO₄ concentrations (70–80%) .
- Acetyl Migration : Stabilize intermediates via low-temperature quenching (-20°C) .
How does sulfuric acid concentration influence bromination efficiency?
Basic
Higher H₂SO₄ concentrations (90–99%) enhance electrophilic bromination by generating Br⁺ ions but risk substrate degradation. A balance is achieved at 80–90% H₂SO₄, yielding 93–99% purity . Recovered sulfuric acid from filtrates can be reused, improving sustainability .
What computational tools aid in predicting solvent effects on reactivity?
Advanced
Density Functional Theory (DFT) calculates solvation energies and transition states. For example, polar solvents like DMSO stabilize charge-separated intermediates, accelerating bromoacetylation . Molecular dynamics simulations further model aggregation behavior in non-polar solvents (e.g., hexane) .
How can synthetic routes be optimized for scalability?
Q. Advanced
- Continuous Flow Systems : Improve heat/mass transfer for exothermic bromination steps .
- In-line Purification : Chromatography-free methods (e.g., acid-base extraction) reduce downtime .
- Catalyst Recycling : Recover H₂SO₄ via vacuum distillation (>90% recovery efficiency) .
What strategies enhance electrophilic substitution on fluorinated aromatics?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
